Orthogonal Deprotection Compatibility: Fmoc vs. Boc Protection in Solid-Phase Sulfonopeptide Synthesis
2-Fmoc-amino ethanesulfonyl chloride employs the Fmoc group, which is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), whereas the Boc-protected analog (2-(Boc-amino)ethanesulfonyl chloride) requires strongly acidic conditions (e.g., TFA) for deprotection [1]. In a direct head-to-head comparison of Fmoc- and Boc-protected β-aminoethanesulfonyl chlorides used for solid-phase synthesis of Leu-enkephalin-derived peptidosulfonamides, both were viable, but Fmoc chemistry is inherently compatible with acid-sensitive side-chain protections and resins, while Boc chemistry is not [1].
| Evidence Dimension | Deprotection Orthogonality |
|---|---|
| Target Compound Data | Fmoc group: base-labile (20% piperidine/DMF) |
| Comparator Or Baseline | Boc-protected analog: acid-labile (TFA) |
| Quantified Difference | Compatibility with acid-sensitive side-chain protections and resins |
| Conditions | Solid-phase peptide synthesis protocols |
Why This Matters
For users operating in Fmoc-based SPPS environments, the Fmoc-protected variant is essential to avoid acid-induced cleavage of side-chain protecting groups and resin linkers.
- [1] D.B.A. de Bont, G.D.H. Dijkstra, J.A.J. den Hartog, R.M.J. Liskamp, 'Solid-phase synthesis of peptidosulfonamide containing peptides derived from Leu-enkephalin', Bioorganic & Medicinal Chemistry Letters, 1996, 6(24), 3035-3040. View Source
